dimethyl 4-(1,3-benzodioxol-5-yl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 4-(1,3-benzodioxol-5-yl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3697631
CAS Number:
Molecular Formula: C21H19NO6S
Molecular Weight: 413.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Hydrolysis: The ester groups in the molecule can potentially undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids. []
  • Oxidation: The dihydropyridine ring can be oxidized to form a pyridine ring. []
Applications
  • Cardiovascular research: Given its structural similarity to known calcium channel blockers, it could be investigated for its potential in treating hypertension, angina, and other cardiovascular conditions. [, , ]

Nifedipine

Relevance: Nifedipine serves as a crucial structural basis for several compounds mentioned in the provided papers. Like the target compound, dimethyl 4-(1,3-benzodioxol-5-yl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate, Nifedipine features a 1,4-dihydropyridine core. This core is central to the calcium channel blocking activity of these compounds. Numerous derivatives of Nifedipine are explored in the papers, highlighting the importance of this scaffold in drug design for cardiovascular diseases.

Bis(2‐cyanoethyl) 2,6‐dimethyl‐4‐(2‐nitrophenyl)‐1,4‐dihydro‐3,5‐pyridinedicarboxylate

Compound Description: This compound is a Nifedipine analog explored for its potential as a calcium channel blocker. The research focuses on its saponification process and the unexpected degradation products formed during the reaction.

Relevance: This compound shares the fundamental 1,4-dihydropyridine scaffold with dimethyl 4-(1,3-benzodioxol-5-yl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The research on its degradation products provides insights into the potential stability and metabolic pathways of similar 1,4-dihydropyridine derivatives, including the target compound.

Dialkyl 1,4-dihydro-2,6-dimethyl-4-[2-n-alkyl-1-[(2 ́-carboxybiphenyl4-yl)methyl]imidazole-4(or 5)-yl]-3,5-pyridinedicarboxylates

Compound Description: This series of compounds represents a novel approach to designing dual-acting drugs for cardiovascular diseases. These molecules combine structural elements of both Angiotensin II receptor blockers (ARBs) and calcium channel blockers (CCBs) in an attempt to achieve synergistic therapeutic effects.

Relevance: While structurally distinct from dimethyl 4-(1,3-benzodioxol-5-yl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate, these compounds exemplify the use of the 1,4-dihydropyridine moiety in developing novel therapeutics for cardiovascular diseases. The research highlights the potential of combining different pharmacophores with 1,4-dihydropyridines to target multiple pathways involved in cardiovascular pathologies.

Dialkyl 1,4-Dihydro-2,6-dimethyl-4-(1-methyl-5-nitro-imidazol-2-yl)- 3,5-pyridinedicarboxylates (Nifedipine Analogues)

Compound Description: This series comprises various Nifedipine analogs modified at the ester positions of the 1,4-dihydropyridine ring. The research investigates their solubilities in supercritical carbon dioxide, a crucial factor for pharmaceutical purification processes. ,

Relevance: This series exemplifies the diverse modifications possible on the 1,4-dihydropyridine core while retaining structural similarity to dimethyl 4-(1,3-benzodioxol-5-yl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Understanding the physicochemical properties of these analogs, such as their solubilities in supercritical fluids, contributes to developing efficient purification techniques for similar compounds, including the target compound. ,

3‐Alkyl 5‐isopropyl 4‐aryl‐1,4‐dihydro‐2,6‐dimethyl‐3,5‐pyridinedicarboxylates

Compound Description: This series focuses on synthesizing and evaluating the calcium channel antagonist and anticonvulsant activities of various 1,4-dihydropyridine derivatives. The study explores structure-activity relationships by modifying the C-3 and C-4 substituents on the dihydropyridine ring.

Relevance: This series emphasizes the versatility of the 1,4-dihydropyridine scaffold, shared by dimethyl 4-(1,3-benzodioxol-5-yl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate, in medicinal chemistry. The research demonstrates how modifying substituents on this core can impact biological activities, providing valuable information for designing 1,4-dihydropyridine-based compounds with specific pharmacological profiles.

F-0401 ((+/-)-(E)-3-[4-(1-imidazolyl)methylphenyl]-2-propen-1-yl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate)

Compound Description: F-0401 is a newly synthesized dihydropyridine derivative investigated for its vasodilator action, particularly in cerebral arteries.

Relevance: This compound, similar to dimethyl 4-(1,3-benzodioxol-5-yl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate, belongs to the 1,4-dihydropyridine class and exhibits potent vasodilatory effects. The research on F-0401 underscores the importance of this class in developing cerebrovascular-selective vasodilators, potentially offering therapeutic benefits for conditions like stroke and cerebral ischemia.

Properties

Product Name

dimethyl 4-(1,3-benzodioxol-5-yl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 4-(1,3-benzodioxol-5-yl)-1-(thiophen-2-ylmethyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C21H19NO6S

Molecular Weight

413.4 g/mol

InChI

InChI=1S/C21H19NO6S/c1-25-20(23)15-10-22(9-14-4-3-7-29-14)11-16(21(24)26-2)19(15)13-5-6-17-18(8-13)28-12-27-17/h3-8,10-11,19H,9,12H2,1-2H3

InChI Key

PWPJZIAHYYQKQB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC3=C(C=C2)OCO3)C(=O)OC)CC4=CC=CS4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.